molecular formula C22H25NO5S B11400989 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11400989
M. Wt: 415.5 g/mol
InChI Key: URPXZWBKTOONRA-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,7-TRIMETHYL-N-[(5-METHYL-2-FURYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a thiophene ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,7-TRIMETHYL-N-[(5-METHYL-2-FURYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzofuran core This is typically achieved through a cyclization reaction of a suitable precursor The thiophene ring is then introduced via a substitution reaction, followed by the addition of the furan moiety through a similar substitution process

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,7-TRIMETHYL-N-[(5-METHYL-2-FURYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,7-TRIMETHYL-N-[(5-METHYL-2-FURYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,7-TRIMETHYL-N-[(5-METHYL-2-FURYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-{[5-(4-FLUOROPHENYL)-2-FURYL]METHYL}-2-FURAMIDE
  • N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-{[5-(4-FLUOROPHENYL)-2-FURYL]METHYL}-2-METHYLPROPIONAMIDE

Uniqueness

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,7-TRIMETHYL-N-[(5-METHYL-2-FURYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core with a thiophene and furan moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25NO5S/c1-13-9-14(2)20-19(10-13)16(4)21(28-20)22(24)23(11-18-6-5-15(3)27-18)17-7-8-29(25,26)12-17/h5-6,9-10,17H,7-8,11-12H2,1-4H3

InChI Key

URPXZWBKTOONRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

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